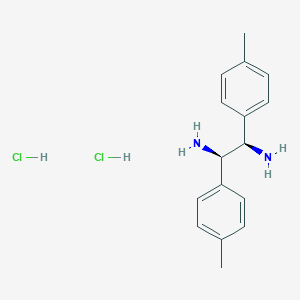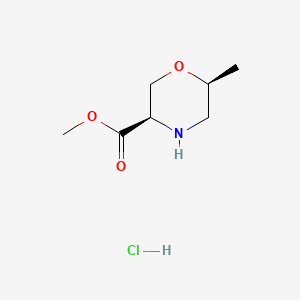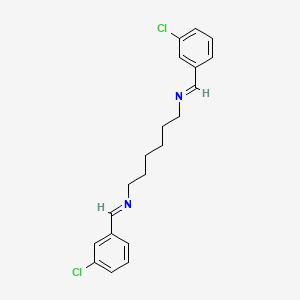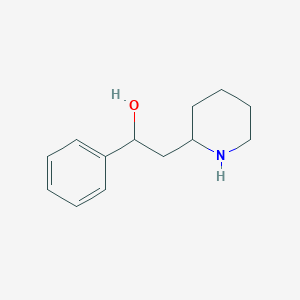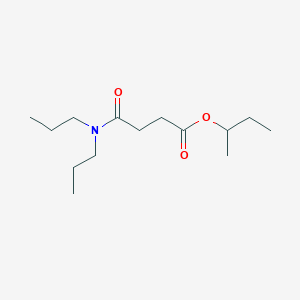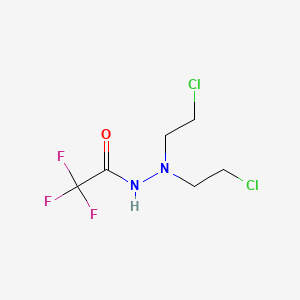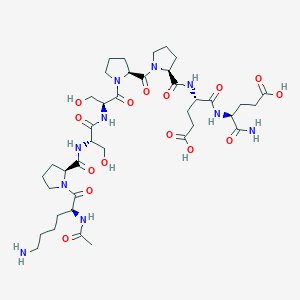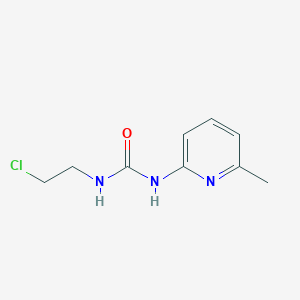![molecular formula C16H19N3O B14005087 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine CAS No. 25844-55-7](/img/structure/B14005087.png)
2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
科学的研究の応用
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- involves the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell growth and proliferation. By binding to the active site of EGFR, this compound prevents the receptor from activating its downstream signaling pathways, thereby inhibiting cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: Similar in structure but with a sulfur atom replacing the oxygen in the furan ring.
Pyrrolo[2,3-d]pyrimidines: Contain a nitrogen atom in place of the oxygen in the furan ring.
Quinazolines: Another class of compounds with similar biological activities but different core structures.
Uniqueness
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is unique due to its specific structural features that allow for strong binding interactions with target enzymes and receptors. Its ability to form favorable cation-π interactions and its distinct off-target kinase profile make it a promising candidate for drug development .
特性
CAS番号 |
25844-55-7 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
N,N,6,6-tetramethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N3O/c1-16(2)13(11-8-6-5-7-9-11)12-14(19(3)4)17-10-18-15(12)20-16/h5-10,13H,1-4H3 |
InChIキー |
KSKOWMALFYFHPB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C2=C(N=CN=C2O1)N(C)C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


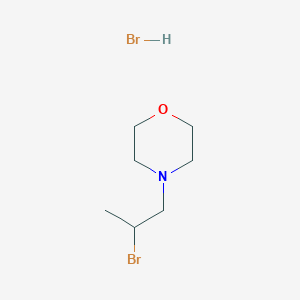
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
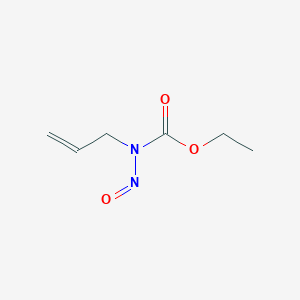
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)
